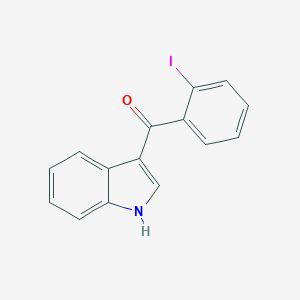

1H-indol-3-yl-(2-iodophenyl)methanone

Description

1H-Indol-3-yl-(2-iodophenyl)methanone, commonly referred to as AM-694, is a synthetic cannabinoid receptor agonist (SCRA) first identified in forensic and clinical settings due to its potent cannabimimetic activity. Structurally, it features a 1H-indole core substituted at the 3-position with a 2-iodophenylmethanone group and a 5-fluoropentyl chain at the 1-position of the indole ring (Fig. 1). This compound exhibits high affinity for the CB1 receptor, contributing to its psychoactive effects, and has been implicated in numerous intoxication cases . AM-694 is classified as a third-generation synthetic cannabinoid, distinguished by halogenation (iodine and fluorine) and structural modifications designed to evade legal restrictions while enhancing metabolic stability .

Properties

IUPAC Name |

1H-indol-3-yl-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNMRHWNHHBEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-indol-3-yl-(2-iodophenyl)methanone typically involves the reaction of indole derivatives with iodobenzene derivatives. One common method is the Mizoroki-Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an olefin. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

1H-indol-3-yl-(2-iodophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Mizoroki-Heck Reaction: This reaction involves the coupling of the compound with olefins in the presence of a palladium catalyst, leading to the formation of conjugated cyclic compounds.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

1H-Indol-3-yl-(2-iodophenyl)methanone has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that this compound may inhibit enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Similar indole derivatives have demonstrated significant antimicrobial activity against various pathogens, indicating that AM-694 may possess comparable effects.

- Cannabimimetic Effects : The compound interacts with cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC). This interaction positions it as a candidate for therapeutic applications in conditions treated by cannabinoids .

Biological Research

In biological contexts, this compound serves as a model compound to explore the behavior of indole derivatives. Its interactions with biological targets can help elucidate mechanisms of action relevant to drug development.

Case Studies and Research Findings

Research on AM-694 is limited but provides valuable insights into its potential applications:

- Antimicrobial Activity : A study demonstrated that structurally similar indole derivatives exhibited significant antimicrobial properties against various pathogens, suggesting that AM-694 may have comparable efficacy.

- Cannabinoid Receptor Interaction : AM-694 has shown high affinity for cannabinoid receptors, indicating its potential role in therapeutic applications targeting these receptors .

- Toxicological Implications : There are concerns regarding the abuse of synthetic cannabinoids like AM-694, which have been linked to adverse effects. Understanding these implications is crucial for assessing safety profiles in future research .

Mechanism of Action

The mechanism of action of 1H-indol-3-yl-(2-iodophenyl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a high-affinity agonist for cannabinoid receptors, particularly CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids, leading to various physiological responses .

Comparison with Similar Compounds

Iodophenyl Regioisomers

Fluorinated Side Chain Variants

Replacing the 5-fluoropentyl chain with non-fluorinated or shorter alkyl chains alters receptor binding and metabolic pathways. For instance, AM-679, which has a pentyl group instead of 5-fluoropentyl, demonstrates reduced CB1 receptor affinity compared to AM-694, highlighting the importance of fluorination in enhancing lipophilicity and binding potency .

Core Substitution Variations

Compounds like (1,2-dimethyl-1H-indol-3-yl)(phenyl)methanone (molecular weight: 249.313 g/mol) lack both the iodophenyl and fluorinated side chain, resulting in significantly lower receptor affinity and shorter detection windows in biological matrices . Another analog, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (molecular weight: 241.328 g/mol), replaces the iodophenyl group with a cyclopropyl moiety, drastically reducing psychoactivity and legal scrutiny .

Analytical Differentiation

NMR Spectroscopy

Quantitative ¹⁹F and ¹H NMR studies reveal that AM-694’s 2-iodophenyl group generates distinct integration signals at δ 300–600 ppm (¹H) and δ -220 ppm (¹⁹F). These signals differ from non-iodinated SCs like JWH-412, which exhibit upfield shifts for aromatic protons . Relaxation delay optimization (15–30 s) is critical for accurate quantification of AM-694 in seized herbal blends due to its fluorine content .

Mass Spectrometry

AM-694’s HRMS profile includes a molecular ion at m/z 447.04 (C₂₀H₂₀FINO⁺). In contrast, non-halogenated analogs like 1-(1H-indol-3-yl)-2-phenylethanone (molecular weight: 235.286 g/mol) lack iodine- or fluorine-specific fragments, simplifying differentiation in GC-MS or LC-MS/MS workflows .

Pharmacological and Legal Considerations

AM-694’s 2-iodophenyl group enhances CB1 receptor binding (Ki < 1 nM) compared to non-iodinated SCs, which often exhibit Ki values > 10 nM . However, this structural feature also increases metabolic stability, leading to detectable urinary metabolites like hydroxylated and carboxylated derivatives for extended periods .

Table 1. Structural and Analytical Comparison of AM-694 with Analogous Compounds

Biological Activity

1H-Indol-3-yl-(2-iodophenyl)methanone, a compound derived from indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole moiety linked to a 2-iodophenyl group through a carbonyl function, which is critical for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 7.0 | Inhibition of cell proliferation |

| A549 (Lung) | 4.5 | Disruption of cell cycle progression |

Studies suggest that the compound may induce apoptosis by activating caspase pathways and modulating Bcl-2 family proteins .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate that it exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 30 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against drug-resistant strains .

3. Neuroprotective Effects

Research has indicated potential neuroprotective effects of indole derivatives. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

- Model : In vitro studies using neuronal cell lines

- Findings : Reduction in reactive oxygen species (ROS) and protection against glutamate-induced toxicity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Case Studies

Several case studies have documented the effects of indole derivatives in clinical settings:

-

Case Study on Anticancer Efficacy :

- A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with an indole derivative similar to this compound.

- Neuroprotection in Animal Models :

Q & A

Basic: What is the synthetic route for 1H-indol-3-yl-(2-iodophenyl)methanone, and how is its structure validated?

Methodological Answer:

The synthesis typically involves coupling 2-iodobenzoyl chloride with a substituted indole precursor (e.g., 1-(5-fluoropentyl)-1H-indole) under reflux conditions in anhydrous dichloromethane, catalyzed by a Lewis acid like aluminum chloride . Structural validation employs:

- 1H/13C NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.1 ppm), indole NH (δ ~10.5 ppm), and iodophenyl substituents (δ 6.9–7.8 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C19H15FINO: exact mass 423.03 g/mol) .

Basic: Which analytical techniques are optimal for quantifying AM-694 in forensic samples?

Methodological Answer:

Note: LC-MS/MS is preferred for biological matrices due to reduced ion suppression compared to GC-MS .

Advanced: How are discrepancies in quantitative NMR results for AM-694 addressed?

Methodological Answer:

Discrepancies arise from relaxation delay (D1) optimization . Inadequate D1 (<15 s) underestimates fluoropentyl chain signals (T1 relaxation time ~3–5 s). Best practices include:

- Calibration with internal standards (e.g., trimethylsilyl propionate).

- Validation using orthogonal methods (e.g., spiked recovery with LC-MS) .

Advanced: What are the major metabolites of AM-694 in human urine, and how are they identified?

Methodological Answer:

Six metabolites were identified via GC-MS after enzymatic hydrolysis (β-glucuronidase) :

Hydrolytic defluorination product (m/z 405.1 → 250.0): Dominant metabolite, detectable up to 117 hours post-ingestion .

Monohydroxylated N-alkyl chain (m/z 439.1 → 284.0).

Carboxylated derivative (m/z 437.0 → 282.0).

Identification workflow :

Advanced: How do structural modifications influence AM-694’s cannabinoid receptor binding affinity?

Methodological Answer:

SAR studies reveal:

- 2-Iodophenyl group : Critical for CB1 receptor binding (Ki = 0.3 nM). Replacement with chlorine reduces affinity 10-fold .

- Fluoropentyl chain : Optimal lipophilicity (logP ~5.4) enhances blood-brain barrier penetration. Shortening the chain to 3 carbons decreases potency .

Validation : Radioligand displacement assays using [³H]CP-55,940 in HEK293 cells expressing human CB1 receptors .

Advanced: What challenges arise in detecting AM-694 in biological samples, and how are they mitigated?

Methodological Answer:

Challenges :

- Low abundance : Metabolites are 100–1000x more abundant than parent compound .

- Matrix interference : Phospholipids in blood/urine suppress ionization in LC-MS.

Solutions : - Solid-phase extraction (SPE) : C18 cartridges with methanol:acetone (9:1) elution .

- Derivatization : PFPA (pentafluoropropionic anhydride) enhances GC-MS sensitivity for hydroxylated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.